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Compound of Interest

2-(4-Bromophenyl)-1,10-
Compound Name:
phenanthroline

Cat. No.: B171792

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and characterization of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic
organic compound of interest in various fields of chemical and biomedical research.

Core Structural and Physical Properties

2-(4-Bromophenyl)-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a rigid
tricyclic heteroaromatic system. The key structural feature is the substitution of a 4-
bromophenyl group at the 2-position of the phenanthroline core. This substitution significantly
influences the molecule's electronic properties, steric hindrance, and potential for further

functionalization.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline
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Property Value

CAS Number 149054-39-7

Molecular Formula CisH11BrNz

Molecular Weight 335.20 g/mol

Appearance White to light yellow powder

Melting Point 187 -189 °C
Synthesis

The primary and most effective method for the synthesis of 2-(4-Bromophenyl)-1,10-
phenanthroline is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed
reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl
halides and organoboron compounds.

General Experimental Protocol: Suzuki-Miyaura
Coupling

The synthesis involves the reaction of a halogenated 1,10-phenanthroline, typically 2-chloro-
1,10-phenanthroline, with 4-bromophenylboronic acid in the presence of a palladium catalyst
and a base.

Key Reagents and Conditions:

Aryl Halide: 2-Chloro-1,10-phenanthroline
e Organoboron Reagent: 4-Bromophenylboronic acid

o Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4] or a combination of a palladium(ll) salt like Palladium(ll) acetate [Pd(OAc)z] with
a suitable phosphine ligand.

e Base: An inorganic base is required to activate the boronic acid. Common choices include
sodium carbonate (Naz=CO:s), potassium carbonate (K2COs), or cesium carbonate (Cs2COs3).
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» Solvent: A mixture of an organic solvent and water is typically used. Common solvent
systems include toluene/water, dioxane/water, or dimethoxyethane (DME)/water.

lllustrative Reaction Scheme:

Reactants
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Caption: General workflow for the Suzuki-Miyaura coupling synthesis.
Detailed Experimental Steps (Hypothetical Protocol based on similar reactions):

o Reaction Setup: A reaction vessel is charged with 2-chloro-1,10-phenanthroline, 4-
bromophenylboronic acid, the palladium catalyst, and the base.

e Solvent Addition: The solvent system is added, and the mixture is degassed with an inert gas

(e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
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e Heating: The reaction mixture is heated to reflux for a period of several hours to overnight,
with the progress monitored by thin-layer chromatography (TLC).

» Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic
layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl
acetate). The combined organic extracts are washed with brine, dried over anhydrous
sodium sulfate, and the solvent is removed under reduced pressure.

 Purification: The crude product is then purified, typically by column chromatography on silica
gel, to yield the pure 2-(4-Bromophenyl)-1,10-phenanthroline.

Spectroscopic Characterization

While specific experimental data for 2-(4-Bromophenyl)-1,10-phenanthroline is not readily
available in the public domain, the following sections describe the expected spectroscopic
features based on the analysis of similar substituted phenanthroline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the
phenanthroline core and the 4-bromophenyl substituent. The protons on the phenanthroline
ring will appear in the aromatic region (typically & 7.5-9.5 ppm), with their chemical shifts and
coupling patterns influenced by the position of the substituent. The protons of the 4-
bromophenyl group will likely appear as two doublets in the aromatic region, characteristic of a
para-substituted benzene ring.

13C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms
in the molecule. The chemical shifts will be indicative of the electronic environment of each
carbon atom, with carbons attached to nitrogen and bromine atoms showing characteristic
shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Bromophenyl)-1,10-phenanthroline would be characterized by
absorption bands corresponding to the various functional groups and structural features of the
molecule.
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Table 2: Expected IR Absorption Bands

Wavenumber (cm~?) Assignment
3100-3000 C-H stretching (aromatic)
1620-1580 C=N stretching (phenanthroline ring)
1500-1400 C=C stretching (aromatic rings)

C-H out-of-plane bending (para-substituted
850-800

phenyl)
~1070 C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution
mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.
The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing
compound (approximately equal intensity for M and M+2 peaks).

Potential Applications and Signaling Pathways

While specific studies on the biological activity of 2-(4-Bromophenyl)-1,10-phenanthroline
are limited, substituted 1,10-phenanthroline derivatives are known to exhibit a wide range of
biological activities, making this compound a molecule of interest for drug discovery and
development.

Potential Areas of Investigation:

» Anticancer Activity: Phenanthroline derivatives have been shown to act as intercalating
agents with DNA and can inhibit enzymes such as topoisomerases, leading to cancer cell
death. The introduction of the 4-bromophenyl group could modulate this activity.

» Antimicrobial and Antiviral Activity: The ability of phenanthrolines to chelate metal ions is
crucial for the function of many enzymes in microorganisms. This property can be exploited
to develop novel antimicrobial and antiviral agents.
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» Enzyme Inhibition: The rigid, planar structure of the phenanthroline core makes it a suitable
scaffold for designing enzyme inhibitors.

o Fluorescent Probes: The conjugated 1t-system of phenanthroline derivatives often results in
fluorescent properties. These compounds can be developed as fluorescent probes for

detecting metal ions or biomolecules.
Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, 2-(4-Bromophenyl)-1,10-phenanthroline
could potentially interact with signaling pathways involved in cell proliferation, apoptosis, and
DNA damage response. For example, its ability to intercalate with DNA could trigger the DNA
damage response pathway, leading to the activation of proteins like ATM and p53.

( )
'
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'

(DNA Damage Response)

(ATM/ATR Kinases)
p53 Activation)
(Cell Cycle Arrest)
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Caption: A potential mechanism of action via DNA damage signaling.

Conclusion

2-(4-Bromophenyl)-1,10-phenanthroline is a synthetically accessible compound with
potential for a wide range of applications in medicinal chemistry and materials science. The
Suzuki-Miyaura coupling provides a reliable route for its synthesis. Further research is
warranted to fully elucidate its spectroscopic properties, crystal structure, and biological
activities to unlock its full potential in drug development and other scientific disciplines.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-
Bromophenyl)-1,10-phenanthroline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b171792#structure-of-2-4-bromophenyl-1-10-
phenanthroline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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